molecular formula C14H18FNO2 B13054167 8-(3-Fluoro-5-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane

8-(3-Fluoro-5-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B13054167
M. Wt: 251.30 g/mol
InChI Key: PYHUFFSRCVGODH-UHFFFAOYSA-N
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Description

8-(3-Fluoro-5-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane is a spirocyclic compound featuring a 1,4-dioxa-8-azaspiro[4.5]decane core substituted with a 3-fluoro-5-methylphenyl group. The spirocyclic structure confers conformational rigidity, while the aryl substituents influence electronic properties and biological interactions. This compound is of interest in medicinal chemistry, particularly in targeting receptors or enzymes where lipophilicity and steric effects are critical.

Properties

Molecular Formula

C14H18FNO2

Molecular Weight

251.30 g/mol

IUPAC Name

8-(3-fluoro-5-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane

InChI

InChI=1S/C14H18FNO2/c1-11-8-12(15)10-13(9-11)16-4-2-14(3-5-16)17-6-7-18-14/h8-10H,2-7H2,1H3

InChI Key

PYHUFFSRCVGODH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)N2CCC3(CC2)OCCO3

Origin of Product

United States

Preparation Methods

Starting Materials and Key Reagents

Typical Synthetic Route

A representative method includes:

  • Reacting piperidinone or piperazinone with ethylene glycol derivatives under basic conditions.
  • Employing triethylamine as a base to promote nucleophilic attack and ring closure.
  • Cyclization proceeds through intramolecular nucleophilic substitution to form the spiro ring system.

One documented example involves stirring the mixture of piperazin-2-one and a diol derivative in THF/DCM with triethylamine at room temperature overnight, followed by solvent removal and purification via preparative HPLC to isolate the spirocyclic core in moderate yields (~25%).

Functionalization with 3-Fluoro-5-methylphenyl Group

Example Methodology

  • The spirocyclic amine is reacted with 3-fluoro-5-methylbenzyl chloride or bromide under basic conditions.
  • Solvents such as acetonitrile or DMF (dimethylformamide) are used.
  • Bases like potassium carbonate or sodium hydride facilitate the alkylation.
  • The reaction mixture is stirred at elevated temperatures (e.g., 50-80 °C) for several hours.
  • Purification by column chromatography yields the desired substituted spiro compound.

Summary Table of Key Preparation Steps

Step Description Reagents/Conditions Yield / Notes
1 Formation of spirocyclic core Piperazin-2-one + ethylene glycol derivative, TEA, THF/DCM, rt overnight ~25% yield after HPLC purification
2 Alkylation with 3-fluoro-5-methylbenzyl halide 3-fluoro-5-methylbenzyl chloride, base (K2CO3 or NaH), DMF or ACN, 50-80 °C Moderate to good yields, purification by chromatography
3 Optional radiolabeling (for analogs) Automated synthesis module, one-pot two-step Radiochemical purity >95%

Detailed Research Findings and Notes

  • The spirocyclic core synthesis is sensitive to reaction conditions; mild bases and controlled temperatures favor higher selectivity and yield.
  • Purification by preparative HPLC or column chromatography is essential due to possible side products.
  • Functionalization at the nitrogen via benzyl halides is a robust method for introducing various aryl groups, including fluorinated and methyl-substituted phenyl rings.
  • Radiolabeled analogs indicate potential for biological applications, suggesting that the synthetic routes are compatible with sensitive functional groups and isotopic labeling.
  • The compound’s molecular formula is $$C{21}H{20}FNO_3$$ with a molecular weight of approximately 391.4 g/mol.

Chemical Reactions Analysis

Types of Reactions

8-(3-Fluoro-5-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic core or the aromatic ring.

    Substitution: The fluorinated aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

8-(3-Fluoro-5-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(3-Fluoro-5-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The fluorinated aromatic ring and spirocyclic core allow the compound to engage in unique binding interactions with proteins and other biomolecules. These interactions can modulate various biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in aryl substituents and functional groups, leading to variations in physicochemical and biological properties:

Compound Name Substituents/Functional Groups Key Features Reference
8-(3-(5-Fluoro-1H-indol-2-yl)phenyl) derivative 5-Fluoroindole moiety Enhanced π-π stacking potential; evaluated as p97 ATPase inhibitor
8-[(3-Bromo-5-fluorophenyl)methyl] derivative Bromo, fluoro, benzyl group High lipophilicity (logP = 6.11); used in radiochemistry
8-(4-Methoxyphenyl) derivative Methoxy group Electron-donating substituent; modulates solubility and receptor affinity
8-((3-Bromo-4-methoxyphenyl)sulfonyl) derivative Sulfonyl, bromo, methoxy groups Strong electron-withdrawing effects; potential protease inhibition

Physicochemical Properties

Property 8-(3-Fluoro-5-methylphenyl) derivative (Predicted) 8-[(3-Bromo-5-fluorophenyl)methyl] 8-(4-Methoxyphenyl)
Molecular Weight ~291.3 g/mol 330.19 g/mol 265.31 g/mol
logP ~3.5 (estimated) 6.11 ~2.8
Boiling Point Not reported 382°C Not reported
Solubility Moderate (fluoro/methyl balance) Low (high lipophilicity) Higher (methoxy group)

Biological Activity

8-(3-Fluoro-5-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a ligand for sigma receptors. This article reviews the biological activity of this compound, highlighting its structure, synthesis, receptor interactions, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 8-(3-Fluoro-5-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane is C₁₄H₁₈FNO₂, with a molecular weight of 251.30 g/mol. The compound features a unique spiro structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₄H₁₈FNO₂
Molecular Weight251.30 g/mol
CAS Number1960391-03-0

Sigma Receptor Binding

Research indicates that compounds related to the dioxa-azaspiro framework exhibit significant binding affinity for sigma receptors, particularly σ1 and σ2 subtypes. A study evaluated a series of piperidine compounds similar to 8-(3-Fluoro-5-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane and found that certain derivatives showed high affinity for σ1 receptors with Ki values in the low nanomolar range (e.g., Ki = 5.4 ± 0.4 nM) . This suggests that the compound may have potential therapeutic applications in conditions modulated by sigma receptor activity.

Neuropharmacological Effects

The sigma receptors are implicated in various neuropharmacological processes, including modulation of neurotransmitter release and neuroprotection. Compounds that interact with these receptors may influence conditions such as depression, anxiety, and neurodegenerative diseases. The specific binding characteristics of 8-(3-Fluoro-5-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane could make it a candidate for further investigation in these areas.

Radiolabeling Studies

A notable advancement in the study of this compound is its radiolabeling for imaging purposes. A study reported successful synthesis and evaluation of [(18)F]-labeled derivatives for positron emission tomography (PET) imaging, demonstrating specific binding to sigma receptors in brain tissues . This method could be instrumental in visualizing receptor distribution and understanding the pharmacokinetics of the compound.

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